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molecular formula C10H6N2O5 B8437587 3-Carboxy-8-nitro-4-oxo-3,4-dihydroquinoline

3-Carboxy-8-nitro-4-oxo-3,4-dihydroquinoline

Cat. No. B8437587
M. Wt: 234.16 g/mol
InChI Key: BOSZKFJKQPLMBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05916898

Procedure details

A mixture of 3-ethoxycarbonyl-8-nitro-4-oxo-3,4-dihydro-quinoline (12 g) and 2M sodium hydroxide solution (100 ml) was stirred at reflux for 1 hour. The mixture was cooled to ambient temperature and acidified to pH 5 with glacial acetic acid. The mixture was filtered and the solid so obtained washed with water to give 3-carboxy-8-nitro-4-oxo-3,4-dihydroquinoline in 93% yield, mp 263-265° C.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([CH:6]1[C:15](=[O:16])[C:14]2[C:9](=[C:10]([N+:17]([O-:19])=[O:18])[CH:11]=[CH:12][CH:13]=2)[N:8]=[CH:7]1)=[O:5])C.[OH-].[Na+]>C(O)(=O)C>[C:4]([CH:6]1[C:15](=[O:16])[C:14]2[C:9](=[C:10]([N+:17]([O-:19])=[O:18])[CH:11]=[CH:12][CH:13]=2)[N:8]=[CH:7]1)([OH:5])=[O:3] |f:1.2|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
C(C)OC(=O)C1C=NC2=C(C=CC=C2C1=O)[N+](=O)[O-]
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solid so obtained
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)C1C=NC2=C(C=CC=C2C1=O)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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